Cas no 35578-47-3 (4,4'-Dibromobenzil)

4,4'-Dibromobenzil 化学的及び物理的性質
名前と識別子
-
- 4,4'-Dibromobenzil
- 1,2-bis(4-bromophenyl)ethane-1,2-dione
- 1,2-bis-(4-bromophenyl)ethane-1,2-dione
- 1,2-di(4-bromophenyl)-1,2-ethanedione
- 4,4′-Dibromobenzil
- 4,4'-Dibromodibenzoyl
- Benzyl,4'-dibromo
- Ethanedione,bis(4-bromophenyl)
- p,p'-Dibromobenzil
- 1,2-Bis(4-bromophenyl)-1,2-ethanedione
- 1,2-Bis(4-bromophenyl)ethandione
- Bis(4-bromophenyl)ethanedione
- NSC 74075
- 4,4-Dibromobenzil
- Ethanedione, bis(4-bromophenyl)-
- Benzyl, 4,4'-dibromo-
- O4TXV8A656
- 1,2-Ethanedione, 1,2-bis(4-bromophenyl)-
- 1,2-Bis-(4-bromo-phenyl)-ethane-1,2-dione
- NYCBYBDDECLFPE-UHFFFAOYSA-N
- NSC74075
- bis(4-bromophenyl)ethane-1,2-dione
- Benzyl,4'-dibromo-
- 4,4'-dibromo-benzil
- Benzil-based
-
- MDL: MFCD00000104
- インチ: 1S/C14H8Br2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H
- InChIKey: NYCBYBDDECLFPE-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C(=C([H])C=1[H])C(C(C1C([H])=C([H])C(=C([H])C=1[H])Br)=O)=O
計算された属性
- せいみつぶんしりょう: 365.88900
- どういたいしつりょう: 365.889
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 34.1
- 疎水性パラメータ計算基準値(XlogP): 4.8
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: ふん
- 密度みつど: 1.729±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 224.0 to 229.0 deg-C
- ふってん: 457.2°Cat760mmHg
- フラッシュポイント: 142.4°C
- 屈折率: 1.4947 (estimate)
- ようかいど: Insuluble (3.7E-3 g/L) (25 ºC),
- すいようせい: Sparingly soluble in water.
- PSA: 34.14000
- LogP: 4.27720
- ようかいせい: 未確定
4,4'-Dibromobenzil セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- TSCA:Yes
- リスク用語:R36/37/38
- セキュリティ用語:S26;S37/39
4,4'-Dibromobenzil 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
4,4'-Dibromobenzil 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1175974-10g |
1,2-Bis(4-bromophenyl)ethane-1,2-dione |
35578-47-3 | 98% | 10g |
¥161.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1175974-100g |
1,2-Bis(4-bromophenyl)ethane-1,2-dione |
35578-47-3 | 98% | 100g |
¥1589.00 | 2024-05-17 | |
Alichem | A013034658-1g |
4,4'-Dibromobenzil |
35578-47-3 | 98% | 1g |
$1634.45 | 2023-09-02 | |
Apollo Scientific | OR40489-100g |
4,4'-Dibromobenzil |
35578-47-3 | 97+% | 100g |
£148.00 | 2025-02-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154576-25G |
4,4'-Dibromobenzil |
35578-47-3 | >97.0% | 25g |
¥544.90 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | CN541-1g |
4,4'-Dibromobenzil |
35578-47-3 | 97% | 1g |
¥45.0 | 2022-05-30 | |
Alichem | A013034658-500mg |
4,4'-Dibromobenzil |
35578-47-3 | 98% | 500mg |
$1009.40 | 2023-09-02 | |
eNovation Chemicals LLC | D514888-300g |
4,4'-Dibromobenzil |
35578-47-3 | 97% | 300g |
$2950 | 2024-05-24 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A13090-50g |
4,4'-Dibromobenzil, 97% |
35578-47-3 | 97% | 50g |
¥2595.00 | 2023-04-10 | |
Cooke Chemical | A3476712-100G |
4,4'-Dibromobenzil |
35578-47-3 | >97.0% | 100g |
RMB 1799.20 | 2025-02-20 |
4,4'-Dibromobenzil 関連文献
-
Amjad Islam,Dongdong Zhang,Xinhua Ouyang,Rongjuan Yang,Tao Lei,Ling Hong,Ruixiang Peng,Lian Duan,Ziyi Ge J. Mater. Chem. C 2017 5 6527
-
Abiodun O. Eseola,Helmar G?rls,Masroor Bangesh,Winfried Plass New J. Chem. 2018 42 7884
-
Sumit D. Ambore,Chepuri R.K. Rao,Sidhanath V. Bhosale,Sheshanath V. Bhosale Chem. Commun. 2023 59 10384
-
Shuang Li,Tao Yuan,Guoli Tu,Jian Zhang,Zhen Li Polym. Chem. 2015 6 7436
-
Jixiong Liang,Chenglong Li,Yuanyuan Cui,Zhiqiang Li,Jiaxuan Wang,Yue Wang J. Mater. Chem. C 2020 8 1614
-
Tingting Huang,Di Liu,Deli Li,Wenfeng Jiang,Jingyang Jiang New J. Chem. 2019 43 13339
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Thangamani Ranganathan,Pierre Cossette,Todd Emrick J. Mater. Chem. 2010 20 3681
-
Chao Ge,Yang Liu,Xin Ye,Xiaoxin Zheng,Quanxiang Han,Jie Liu,Xutang Tao Mater. Chem. Front. 2017 1 530
-
Peng-Jun Zhou,Cheng-Kun Li,Shao-Fang Zhou,Adedamola Shoberu,Jian-Ping Zou Org. Biomol. Chem. 2017 15 2629
-
Xue Han,Xinxin He,Bing Wang,Bo Wu RSC Adv. 2016 6 109786
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4,4'-Dibromobenzilに関する追加情報
Professional Introduction to 4,4'-Dibromobenzil (CAS No. 35578-47-3)
4,4'-Dibromobenzil, identified by the Chemical Abstracts Service Number (CAS No.) 35578-47-3, is a significant organic compound widely utilized in synthetic chemistry and pharmaceutical research. This compound belongs to the class of dibenzyl derivatives, characterized by the presence of two bromine atoms substituents at the para positions of a benzyl group. Its unique structural properties make it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and functional materials.
The molecular structure of 4,4'-Dibromobenzil consists of a central benzene ring substituted with two bromine atoms at the 1,4 positions, linked to two benzyl groups. This arrangement imparts distinct reactivity and stability, making it a versatile building block in organic synthesis. The presence of bromine atoms enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl frameworks found in many bioactive compounds.
In recent years, 4,4'-Dibromobenzil has garnered attention in the field of medicinal chemistry due to its role as a precursor in the synthesis of pharmacologically active molecules. Researchers have leveraged its reactivity to develop inhibitors targeting various biological pathways. For instance, studies have demonstrated its application in generating derivatives with potential antimicrobial and anti-inflammatory properties. The brominated aromatic system allows for further functionalization, enabling the creation of libraries of compounds for high-throughput screening.
One notable application of 4,4'-Dibromobenzil is in the synthesis of fluorescent probes used in biochemical assays. The bromine substituents facilitate modifications that enhance photophysical properties, making it suitable for imaging and diagnostic applications. Additionally, its incorporation into polymeric materials has shown promise in developing advanced coatings with tailored electronic and optical characteristics. These innovations underscore the compound's broad utility beyond traditional pharmaceuticals.
The industrial production and handling of CAS No. 35578-47-3 adhere to stringent quality control measures to ensure consistency and purity. Manufacturers employ advanced purification techniques such as recrystallization and chromatography to isolate high-purity material. This commitment to quality is essential for downstream applications where impurities can significantly impact reaction outcomes and final product performance.
Recent advancements in computational chemistry have further highlighted the importance of 4,4'-Dibromobenzil as a scaffold for drug discovery. Molecular modeling studies indicate that its rigid aromatic core can be engineered to fit specific binding pockets within target proteins. By integrating machine learning algorithms with experimental data, researchers can predict optimal modifications to enhance binding affinity and selectivity. This interdisciplinary approach has accelerated the development pipeline for novel therapeutics.
The environmental impact of utilizing 35578-47-3 is also a critical consideration in modern chemical research. Efforts are underway to develop greener synthetic routes that minimize waste and reduce hazardous byproducts. For example, catalytic methods employing transition metals have been explored to improve efficiency while lowering energy consumption. Such sustainable practices align with global initiatives to promote responsible chemical manufacturing.
Future research directions for 4,4'-Dibromobenzil include exploring its potential in material science applications beyond pharmaceuticals. Its ability to form stable coordination complexes with metal ions suggests utility in catalysis and sensing technologies. Furthermore, investigations into its derivatives may uncover novel applications in photodynamic therapy and nanomedicine. The compound's adaptability ensures its continued relevance as scientific understanding evolves.
In conclusion, 4,4'-Dibromobenzil (CAS No. 35578-47-3) represents a cornerstone compound in synthetic organic chemistry with far-reaching implications across multiple disciplines. Its structural versatility enables diverse applications from drug development to advanced materials engineering. As research progresses, new methodologies and innovations will undoubtedly expand its utility, reinforcing its position as an indispensable tool for chemists worldwide.
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